![molecular formula C8H8BF3O2 B2975319 [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 2408428-32-8](/img/structure/B2975319.png)
[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is a boronic acid derivative. It has a molecular weight of 203.96 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of “[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is C8H8BF3O2 . The InChI code is 1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 .Physical And Chemical Properties Analysis
“[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Trifluoroethyl Fatty Acid Esters
The compound has been utilized in the synthesis of 2,2,2-trifluoroethyl fatty acid esters . These esters are synthesized by reacting fatty acids with phenyl(2,2,2-trifluoroethyl)iodonium triflate, which is a related compound. The reaction is notable for its mild conditions and good functional group tolerance, making it a green and efficient method for producing esters used in biodiesels and biosurfactants .
Modification of Electrostatic Properties of Langmuir Monolayers
Studies have shown that the hydrophilic CF3 head of long-chain fatty acid 2,2,2-trifluoroethyl esters can significantly alter the electrostatic properties of Langmuir monolayers. This application is crucial in understanding the surface behavior of molecules and can be applied in the development of surface coatings and materials science .
Polymerization Monomers
Unsaturated fatty acid 2,2,2-trifluoroethyl esters, such as 2,2,2-trifluoroethyl methacrylate, have been exploited as reliable polymerization monomers. These monomers are used in preparing anion-exchange membranes and drug delivery agents, showcasing the compound’s versatility in polymer chemistry .
Nucleophilic Peptide Arylation
The related solvent 2,2,2-trifluoroethanol has been used to control nucleophilic peptide arylation. This process allows for the installation of a chemical handle that enables both 19 F-NMR analysis and further chemical modification, which is significant in peptide chemistry and drug design .
Synthesis of Borinic Acid Derivatives
Recent advances in synthetic chemistry have seen the use of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid in the synthesis of borinic acid derivatives. These derivatives have a broad range of applications, including catalysis and material science .
Green Chemistry Applications
The compound’s role in facilitating reactions under mild conditions without harsh and toxic condensation agents aligns with the principles of green chemistry. This makes it an important reagent in the pursuit of more sustainable and environmentally friendly chemical processes .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the organoboron compound (such as [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid) transfers its organic group to the palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it contributes to the formation of carbon-carbon bonds . This process is fundamental to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is likely to have certain chemical properties, such as stability under mild conditions and functional group tolerance . These properties could potentially influence its bioavailability.
Result of Action
The primary result of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of [2-(2,2,2-Trifluoroethyl)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the success of Suzuki-Miyaura cross-coupling reactions can depend on factors such as the choice of catalyst and the reaction conditions .
Safety and Hazards
The safety information for “[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-3-1-2-4-7(6)9(13)14/h1-4,13-14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEISZSOTYMTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2408428-32-8 |
Source


|
| Record name | [2-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-[3-(3,5-difluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2975236.png)
![4-Methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2975238.png)
![11-(2-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975239.png)
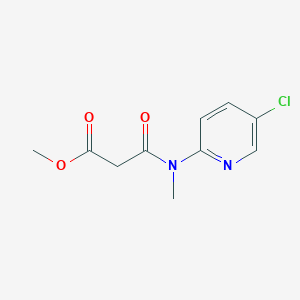
![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2975245.png)

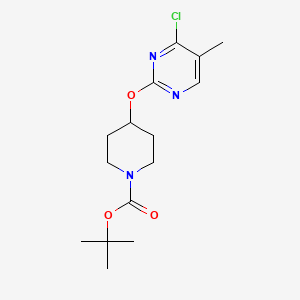
![({[4-(1H-pyrazol-1-yl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2975251.png)
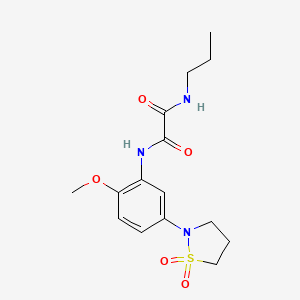
![3-(4-Chlorophenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2975254.png)
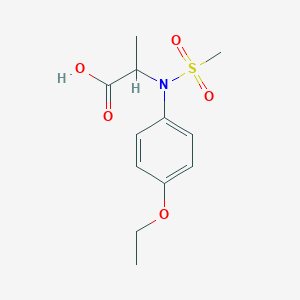
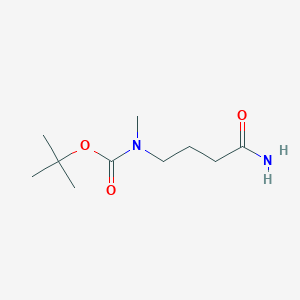

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2975259.png)